molecular formula C4H5NaO5 B8022415 sodium;2,4-dihydroxy-4-oxobutanoate

sodium;2,4-dihydroxy-4-oxobutanoate

Cat. No.: B8022415
M. Wt: 156.07 g/mol
InChI Key: DOJOZCIMYABYPO-UHFFFAOYSA-M
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Description

Properties

IUPAC Name

sodium;2,4-dihydroxy-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJOZCIMYABYPO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C(C(=O)[O-])O)C(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2,4-dihydroxy-4-oxobutanoate involves multiple steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical transformations.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

sodium;2,4-dihydroxy-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical properties.

Scientific Research Applications

sodium;2,4-dihydroxy-4-oxobutanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of sodium;2,4-dihydroxy-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Variations

Trisodium 4-Phosphono-4-oxobutanoate (Succinyl Phosphonate, SP)
  • Structure : Features a phosphonate group (-PO₃²⁻) at the 4-position instead of hydroxyl (-OH) and carboxylate (-COO⁻) groups .
  • Synthesis : Prepared via Arbuzov reaction and subsequent de-esterification .
  • Applications : Used in biochemical studies as a competitive inhibitor of enzymes like 2-oxoglutarate dehydrogenase .
4-Hydroxy-3,3-dimethyl-2-oxobutanoate
  • Structure : Contains a dimethyl substitution at the 3-position and a hydroxyl group at the 4-position .
  • Molecular Weight : 145.134 g/mol .
  • Role: Intermediate in pantothenate (vitamin B5) biosynthesis; also known as ketopantoate .
Sodium 4-(Methylthio)-2-oxobutanoate
  • Structure : Substituted with a methylthio (-SCH₃) group at the 4-position .
  • Applications: Used in animal feed as a methionine precursor and in flavoring agents (FEMA No. 3944) .
Potassium Citrate Monobasic
  • Structure : Potassium salt analog of sodium dihydrogen citrate .
  • Formula : C₆H₇KO₇.
  • Use : Similar pH-regulating properties but preferred in potassium-fortified formulations .

Physicochemical and Metabolic Comparisons

Solubility and Reactivity
  • Sodium Dihydrogen Citrate : Highly water-soluble due to polar carboxylate and hydroxyl groups .
  • Trisodium SP : Enhanced metal-chelating capacity due to phosphonate group, making it suitable for enzyme inhibition studies .
  • 4-Hydroxy-3,3-dimethyl-2-oxobutanoate: Reduced solubility in polar solvents compared to citrate derivatives due to hydrophobic dimethyl groups .
Metabolic Pathways
  • Sodium Dihydrogen Citrate : Participates in the citric acid cycle, aiding energy production .
  • 4-Hydroxy-2-oxobutanoate: Substrate for unspecific enzymatic transformations (e.g., via YfaU enzyme) in microbial metabolism .

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